Syncytium Formation Inhibition: Terpestacin vs. Broad-Spectrum Antivirals
Terpestacin was originally identified through phenotypic screening for inhibition of virus-induced syncytium (giant cell) formation, a hallmark of HIV pathogenesis [1]. Its IC50 of 0.46 μg/mL (~1.14 μM) in syncytium inhibition assays represents the benchmark activity for this scaffold [1][2]. In contrast, the close structural analog fusaproliferin lacks reported syncytium inhibitory activity in the literature, and the broader sesterterpene class (including ophiobolins and fusicoccins) has not been associated with this specific antiviral phenotype [3]. This selective activity profile positions terpestacin as a mechanistically distinct antiviral tool compound.
| Evidence Dimension | Syncytium formation inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.46 μg/mL (~1.14 μM) |
| Comparator Or Baseline | Fusaproliferin (closest structural analog): No reported activity; Ophiobolin/fusicoccin sesterterpenes: No reported activity |
| Quantified Difference | Unique phenotype within sesterterpene class |
| Conditions | In vitro syncytium formation assay (virus-induced cell fusion) |
Why This Matters
Users requiring a sesterterpene scaffold with validated antiviral syncytium inhibition must select terpestacin specifically, as related natural products lack this activity.
- [1] Oka M, et al. Terpestacin, a novel syncytium formation inhibitor isolated from Arthrinium species. Tetrahedron Lett. 1993;34(23):3791-3794. View Source
- [2] 广州生物院完成了天然产物(-)-Terpestacin的不对称全合成. 2012. View Source
- [3] Sun X, et al. Terpestacin and Its Derivatives: Bioactivities and Syntheses. Chem Biodivers. 2025 Jan;22(1):e202400101. View Source
